molecular formula C8H8N2O3S2 B13531925 2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid

2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid

Cat. No.: B13531925
M. Wt: 244.3 g/mol
InChI Key: NPBDXDLXEDUVQX-UHFFFAOYSA-N
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Description

2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid typically involves the reaction of 4-cyano-5-(ethylsulfanyl)-1,2-thiazole with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chloro group by the thiazole oxygen, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, solvents like tetrahydrofuran (THF) or ethanol, room temperature to reflux conditions.

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, solvents like acetonitrile or dichloromethane, room temperature to mild heating.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can influence cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole, 2-mercaptothiazole, and 2-chlorothiazole share the thiazole ring structure but differ in their substituents.

    Cyanoacetic acid derivatives: Compounds like cyanoacetic acid, ethyl cyanoacetate, and methyl cyanoacetate have the cyanoacetic acid moiety but lack the thiazole ring.

Uniqueness

2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid is unique due to the combination of the thiazole ring, cyano group, and ethylsulfanyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8N2O3S2

Molecular Weight

244.3 g/mol

IUPAC Name

2-[(4-cyano-5-ethylsulfanyl-1,2-thiazol-3-yl)oxy]acetic acid

InChI

InChI=1S/C8H8N2O3S2/c1-2-14-8-5(3-9)7(10-15-8)13-4-6(11)12/h2,4H2,1H3,(H,11,12)

InChI Key

NPBDXDLXEDUVQX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=NS1)OCC(=O)O)C#N

Origin of Product

United States

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